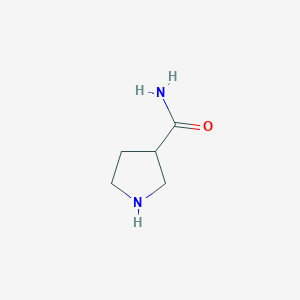

Pyrrolidine-3-carboxamide

Descripción general

Descripción

Pyrrolidine-3-carboxamide is a nitrogen-containing heterocyclic compound featuring a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Synthetic Routes and Reaction Conditions:

Ring Construction: this compound can be synthesized through various methods, including the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles.

Functionalization of Preformed Rings: Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives.

Industrial Production Methods: Industrial production often involves optimized synthetic routes that ensure high yield and purity. These methods may include catalytic processes and the use of advanced reagents to facilitate the formation of the pyrrolidine ring .

Types of Reactions:

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Anticancer Activity

Pyrrolidine-3-carboxamide derivatives have demonstrated promising anticancer properties across various studies. Notable findings include:

- Mechanism of Action : Research indicates that N-(pyridin-2-yl)this compound hydrochloride can induce apoptosis in cancer cells by modulating apoptotic pathways. In vitro studies have shown significant inhibition of tumor growth in several cancer cell lines, including breast cancer cells, with reported IC50 values indicating strong cytotoxicity .

- Case Study : In a controlled study involving multiple cancer cell lines, this compound exhibited a dose-dependent reduction in cell viability, particularly effective against breast cancer cells. This highlights its potential as a therapeutic agent in oncology .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Research Findings : In animal models of arthritis, treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to control groups. This suggests potential therapeutic benefits in managing inflammatory diseases .

Antimicrobial Applications

This compound derivatives have been identified as novel inhibitors in the fight against various pathogens:

- Tuberculosis Treatment : A series of pyrrolidine carboxamides were discovered as potent inhibitors of InhA, a key enzyme involved in the fatty acid synthesis of Mycobacterium tuberculosis. These compounds showed significant activity against drug-resistant strains, highlighting their potential as new antitubercular agents .

- Antimalarial Activity : The 4-aryl-N-benzylthis compound chemotype has been recognized for its efficacy against Plasmodium falciparum, with lead compounds exhibiting low nanomolar EC50 values against both drug-sensitive and resistant strains . This class of compounds is being explored for further optimization and development as antimalarial drugs.

Synthetic Methodologies

The synthesis of this compound typically involves:

- Condensation Reactions : The reaction of pyrrolidine derivatives with pyridine carboxylic acids or their derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under reflux conditions is common .

- Innovative Approaches : Recent advancements include a two-step organocatalytic synthesis method developed by researchers that enhances efficiency and stereoselectivity while utilizing market-accessible starting materials .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target .

Comparación Con Compuestos Similares

- Pyrrolidine-2-one

- Pyrrolidine-2,5-diones

- Prolinol

Comparison: Pyrrolidine-3-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct biological activities. Compared to pyrrolidine-2-one and pyrrolidine-2,5-diones, this compound exhibits different binding affinities and selectivities towards various biological targets .

Actividad Biológica

Pyrrolidine-3-carboxamide is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound (C5H10N2O) features a pyrrolidine ring, which is a five-membered cyclic amine. The presence of the carboxamide functional group enhances its solubility and reactivity, making it an attractive scaffold for drug design. The compound's structure allows for various modifications that can lead to enhanced biological activity.

This compound exerts its biological effects primarily through enzyme modulation and interaction with cellular pathways. Key mechanisms include:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes. This inhibition occurs via competitive binding at the active sites of these enzymes, leading to altered metabolic pathways .

- Cell Signaling Modulation : The compound influences cell signaling pathways by affecting GABA transporters and ion channels, thereby impacting neuronal excitability and neurotransmission.

- Gene Expression Alteration : this compound can modify gene expression profiles, influencing cellular responses to stimuli and contributing to its pharmacological effects.

Biological Activities

This compound exhibits a wide range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. It acts as an inhibitor of enoyl acyl carrier protein reductase (InhA), a critical enzyme in fatty acid biosynthesis in bacteria .

- Anticancer Potential : Research indicates that derivatives of this compound possess significant anticancer properties. For example, certain compounds have shown high potency against cancer cell lines such as A549 (lung cancer) and SW480 (colon cancer), with IC50 values significantly lower than conventional chemotherapeutics like cisplatin .

- Antimalarial Properties : A novel class of pyrrolidine derivatives has been identified as promising candidates for malaria treatment. These compounds demonstrated efficacy in mouse models, highlighting their potential for further development in antimalarial drug discovery .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. Key aspects include:

- Absorption and Bioavailability : The compound's solubility due to the carboxamide group enhances its absorption in biological systems.

- Metabolic Stability : Variations in substituents on the pyrrolidine ring can lead to differences in metabolic stability. For instance, certain derivatives exhibit prolonged half-lives in vivo, making them suitable candidates for therapeutic applications .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antitubercular Activity : A study reported the discovery of pyrrolidine carboxamides as potent InhA inhibitors, with one compound showing an IC50 value of 10.05 μM against Mycobacterium tuberculosis. This highlights the potential of these compounds in developing new antitubercular agents .

- Anticancer Efficacy : In vitro studies demonstrated that thiosemicarbazone-pyrrolidine complexes exhibited potent anticancer activity against multiple cancer cell lines, with some complexes showing IC50 values significantly lower than those of established chemotherapeutics .

- Antimalarial Development : Research into 4-aryl-N-benzylpyrrolidine-3-carboxamides revealed their potential as effective antimalarial agents, with further optimization leading to improved metabolic stability and efficacy in preclinical models .

Análisis De Reacciones Químicas

C–H Activation and Functionalization

Pyrrolidine-3-carboxamide derivatives undergo regioselective C–H bond activation, enabling the introduction of aryl or alkyl groups. This reaction is catalyzed by palladium complexes under directed conditions.

Key Findings:

- C–H Arylation : Directed by 8-aminoquinoline, Pd-catalyzed reactions with aryl iodides yield aryl-substituted pyrrolidine-3-carboxamides. For example, 8-aminoquinoline-derivatized substrates react with 3-nitroiodobenzene to form products with >90% diastereoselectivity (Table 1) .

- Mechanistic Pathway : The process involves Pd coordination, oxidative addition, and reductive elimination (Figure 1) .

Table 1: C–H Arylation of this compound Derivatives

| Substrate | Aryl Iodide | Catalyst System | Yield (%) | Diastereoselectivity (%) |

|---|---|---|---|---|

| 5-Oxo-pyrrolidine derivative | 3-Nitroiodobenzene | Pd(OAc)₂, (BnO)₂PO₂H | 78 | 92 |

| 5-Oxo-pyrrolidine derivative | 4-Iodobenzaldehyde | Pd(OAc)₂, (BnO)₂PO₂H | 65 | 88 |

Substitution Reactions

The carboxamide group participates in nucleophilic substitution, particularly at the nitrogen atom, under basic or acidic conditions.

Key Findings:

- N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated derivatives. For instance, N-(ethanesulfonyl)this compound forms N-ethyl analogs in ~70% yield .

- Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces N-acyl derivatives, useful in peptide mimetics .

Table 2: Substitution Reactions at the Amide Nitrogen

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methyl iodide | NaH, DMF, 0°C→RT | N-Methyl-pyrrolidine-3-carboxamide | 72 |

| Acetyl chloride | Pyridine, DCM | N-Acetyl-pyrrolidine-3-carboxamide | 68 |

Hydrolysis

The carboxamide group undergoes hydrolysis to yield pyrrolidine-3-carboxylic acid under strong acidic or basic conditions.

Key Findings:

- Acidic Hydrolysis : Heating with 6M HCl at 100°C for 12 hours converts the amide to the carboxylic acid in 85% yield .

- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze carboxamides to acids under mild conditions (pH 7.5, 37°C) .

Reduction and Oxidation

Propiedades

IUPAC Name |

pyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHXABCGSFAKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591134 | |

| Record name | Pyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471254-10-1 | |

| Record name | Pyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the pyrrolidine-3-carboxamide scaffold in medicinal chemistry?

A1: The this compound scaffold is a privileged structure in medicinal chemistry, commonly found in various bioactive compounds. Its presence in numerous research papers highlights its versatility and potential as a starting point for developing novel therapeutics targeting diverse diseases.

Q2: How do this compound derivatives interact with their biological targets?

A2: The specific interactions depend on the substituents attached to the this compound core and the nature of the biological target. For example, [N-(ω-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides were found to interact with sodium channels in a voltage- and use-dependent manner, effectively blocking sodium currents in skeletal muscle fibers. This interaction was influenced by the presence and position of a proline-like cycle and a lipophilic benzyl moiety within the compound structure] []. In another study, [(3S,4S)-1-[(2-CHLOROPHENYL)SULFONYL]-N-[(2E)-2-IMINOETHYL]-4-(MORPHOLIN-4-YLCARBONYL)this compound] was found to be a covalent ligand for mouse Cathepsin S [].

Q3: Can you provide an example of Structure-Activity Relationship (SAR) studies conducted on this compound derivatives?

A3: Several studies have explored SAR for pyrrolidine-3-carboxamides. For instance, [research on (S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)this compound focused on optimizing its formulation for pharmaceutical preparations. The study investigated the impact of varying the ratios of its HCl Form 1, amorphous HCl, and amorphous free base forms on the compound's stability and performance in a granular composition] [, ].

Q4: What is the role of computational chemistry in studying this compound derivatives?

A4: Computational chemistry techniques like molecular modeling and QSAR studies play a crucial role in understanding the structure-activity relationships of this compound derivatives. For instance, [researchers employed equilibrium geometry modeling to understand the spatial arrangement of N-benzyl analogs of tocainide-like compounds and correlate it with their sodium channel blocking activity] [].

Q5: Have any in vivo studies been conducted using this compound derivatives?

A5: Yes, in vivo studies have been conducted to assess the efficacy and safety of this compound derivatives. For instance, [a series of tetramethyl-3-pyrrolinecarboxamide compounds were synthesized and tested for their antiarrhythmic activity in animal models. These compounds demonstrated promising activity against both aconitine- and ouabain-induced arrhythmias, with some exhibiting superior efficacy and therapeutic index compared to quinidine] [].

Q6: Are there specific analytical methods used to characterize and quantify this compound derivatives?

A6: Various analytical techniques are employed to characterize and quantify these compounds, including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC). [For example, GC-MS analysis of A-2545, a specific this compound derivative, revealed an interesting phenomenon where its hydrolysis product, phthalamide acid, undergoes recyclization back to A-2545 at elevated temperatures] [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.